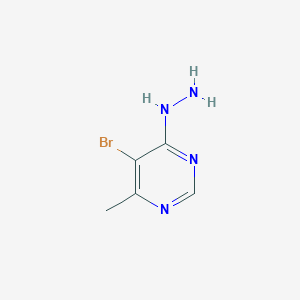

5-Bromo-4-hydrazino-6-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-6-methylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPGLDJNFAIPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355822 | |

| Record name | 5-bromo-4-hydrazino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-58-2 | |

| Record name | 5-bromo-4-hydrazino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-hydrazino-6-methylpyrimidine chemical properties

An In-Depth Technical Guide to 5-Bromo-4-hydrazino-6-methylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document details the compound's core chemical and physical properties, safety and handling protocols, and predicted spectroscopic characteristics. Furthermore, it presents a plausible synthetic pathway and explores the compound's chemical reactivity, highlighting its utility as a versatile scaffold in the design and synthesis of complex molecular architectures. The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals who can leverage this molecule's unique structural features for creating novel therapeutic agents.

Core Chemical and Physical Properties

This compound (CAS No. 3438-58-2) is a substituted pyrimidine that serves as a crucial intermediate in organic synthesis.[1][2][3] Its trifunctional nature—comprising a pyrimidine core, a reactive hydrazino group, and a bromine atom suitable for cross-coupling reactions—makes it a highly valuable starting material for constructing diverse chemical libraries.

Chemical Structure:

The structural arrangement of these functional groups provides a robust platform for further chemical elaboration.

Caption: 2D Structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 3438-58-2 | [1][2][3] |

| Molecular Formula | C₅H₇BrN₄ | [1][3] |

| Molecular Weight | 203.04 g/mol | [1][3] |

| Appearance | Powder to crystal | [4] |

| Purity | ≥95% | [1] |

| Solubility | Methanol: 0.1 g/mL, clear | [4] |

| Storage Temp. | 2-8°C | [4] |

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate caution in a laboratory setting.

Hazard Identification: The compound is associated with the following risk statements:

-

R22: Harmful if swallowed.[4]

-

R34: Causes burns.[4]

-

R37/38: Irritating to respiratory system and skin.[4]

-

R41: Risk of serious damage to eyes.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[4]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4]

-

Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] In case of contact, rinse immediately with plenty of water and seek medical advice.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[4]

Spectroscopic and Analytical Characterization

While publicly accessible spectral data for this specific compound is limited[5], its structure allows for the prediction of key spectroscopic features. Experimental verification is mandatory for lot-specific validation.

Predicted Spectral Analysis:

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.3-2.6 ppm), the hydrazino protons (a broad singlet, exchangeable with D₂O, likely in the δ 4.0-6.0 ppm range), and the pyrimidine C2-proton (a singlet in the downfield aromatic region, δ 8.0-8.5 ppm).

-

¹³C NMR: The carbon spectrum should display five signals corresponding to the methyl carbon (δ 20-25 ppm) and the four unique pyrimidine ring carbons, with the carbon atoms attached to nitrogen and bromine appearing at lower field strengths.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) at m/z 202 and an M+2 peak at m/z 204 will appear with nearly equal intensity (approximately 1:1 ratio), which is a definitive indicator of the presence of one bromine atom.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the hydrazino group (around 3200-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and C=N/C=C ring stretching vibrations (around 1500-1650 cm⁻¹).

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures a self-validating system for identity and purity assessment.

-

Reagent Preparation: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, as it is effective for polar, nitrogen-containing heterocycles and has a distinct residual solvent peak for referencing (δ ~2.50 ppm).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), add a known quantity of a certified internal standard (e.g., maleic acid) whose peaks do not overlap with the analyte signals.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO peak at δ 2.50 ppm.

-

Validation:

-

Identity: Confirm the presence of all predicted proton signals with the correct multiplicities and approximate chemical shifts.

-

Purity: Integrate the signals corresponding to the compound and compare them to the integrals of any impurity signals and the solvent peak. The relative integration should correspond to the expected proton count (e.g., 3H for the methyl group).

-

Synthesis and Reactivity

The strategic value of this compound lies in its function as a versatile chemical building block.[1][6] Its synthesis and subsequent reactions are central to its application.

Plausible Synthetic Pathway

A logical and efficient synthesis can be proposed based on established pyrimidine chemistry. The pathway involves the regioselective introduction of the bromo and hydrazino groups onto a methylpyrimidine core. This approach is analogous to general methods for preparing substituted bromopyrimidines.[7][8]

Caption: Proposed synthetic workflow for this compound.

Causality in Synthesis Design:

-

Step 1 (Chlorination): The conversion of hydroxyl groups to chloro groups using phosphoryl chloride (POCl₃) is a standard method for activating the pyrimidine ring for subsequent nucleophilic substitution.

-

Step 2 (Bromination): Bromination at the C5 position is performed using an electrophilic brominating agent like N-Bromosuccinimide (NBS). The electron-withdrawing chloro groups deactivate the ring but direct electrophilic substitution to the C5 position.

-

Step 3 (Hydrazinolysis): The introduction of the hydrazino group via nucleophilic aromatic substitution is performed under controlled temperature. Hydrazine will selectively displace one of the more reactive chloro groups. The choice of which chlorine is displaced can depend on reaction conditions, but the C4/C6 positions are highly activated.

-

Step 4 (Dechlorination): The final step involves the selective removal of the remaining chloro group, typically via catalytic hydrogenation, to yield the target molecule.

Key Aspects of Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups.

-

The Hydrazino Group: This is the most nucleophilic site. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. More importantly, it can react with 1,3-dicarbonyl compounds, α,β-unsaturated esters, or similar reagents to construct new five- or six-membered rings, leading to fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.

-

The Bromine Atom: The C5-bromo substituent is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.

-

The Pyrimidine Ring: The pyrimidine core itself is a privileged scaffold in medicinal chemistry.[9] Its nitrogen atoms can act as hydrogen bond acceptors, and the overall structure serves as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties.[9]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of pharmacologically active compounds. Pyrimidine-based drugs are used to treat a vast range of diseases, including cancer, infections, and neurological disorders.[9][10]

Workflow: Synthesis of a Fused Pyrazolo[3,4-d]pyrimidine Core

This workflow illustrates how the title compound can be used to synthesize a pyrazolo[3,4-d]pyrimidine, a core structure found in many kinase inhibitors and other therapeutic agents.

Caption: Application in synthesizing a pyrazolo[3,4-d]pyrimidine scaffold.

Rationale for Application: The process of drug discovery often involves creating libraries of related compounds to optimize activity and properties.[11] this compound is an ideal starting point for such efforts.

-

Scaffold Formation: The cyclocondensation reaction shown above quickly generates a complex, rigid, and drug-like heterocyclic core.

-

Diversity Introduction: The bromine atom remains intact during this cyclization. Subsequently, a diverse range of substituents can be introduced at this position using the cross-coupling reactions mentioned previously. This allows for the systematic exploration of the chemical space around the core scaffold to identify potent and selective drug candidates.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, combined with the orthogonal reactivity of its hydrazino and bromo functionalities, provide a reliable and versatile platform for the synthesis of novel compounds. This guide has outlined its core attributes, handling requirements, and, most importantly, its practical application in the rational design of fused heterocyclic systems relevant to modern drug discovery. Researchers and scientists in the field can use this compound as a key building block to accelerate the development of next-generation therapeutics.

References

- CAS DataBase - ChemicalBook. (n.d.). 290-87-9.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.

- CymitQuimica. (n.d.). 5-Bromo-2-hydrazinopyrimidine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). This compound CAS#: 3438-58-2.

- BLD Pharm. (n.d.). 3438-58-2|5-Bromo-4-hydrazinyl-6-methylpyrimidine.

- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

- MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.

- PubChem. (n.d.). 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine.

- PubChem. (2017, August 31). Spectral Information in PubChem.

- ChemicalBook. (n.d.). 3438-58-2 CAS Manufactory.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

- MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 3438-58-2 [chemicalbook.com]

- 3. 3438-58-2 CAS Manufactory [m.chemicalbook.com]

- 4. 290-87-9 | CAS DataBase [m.chemicalbook.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3438-58-2|5-Bromo-4-hydrazinyl-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

A Senior Application Scientist's Technical Guide to 5-Bromo-4-hydrazino-6-methylpyrimidine (CAS: 3438-58-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged structure," a foundational motif present in a multitude of biologically active agents.[1] Its significance is rooted in its ability to engage in various biological interactions and its synthetic tractability. Within this esteemed class of heterocycles, 5-Bromo-4-hydrazino-6-methylpyrimidine emerges as a particularly valuable, yet often overlooked, building block. Its strategic importance lies not in its own inherent biological activity, but in its role as a key precursor for the synthesis of fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold.

This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to provide a cohesive narrative grounded in practical application and mechanistic understanding. We will delve into its synthesis, reactivity, and pivotal role in the construction of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition and anticancer drug discovery.

Physicochemical Properties and Core Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 3438-58-2 | [2] |

| Molecular Formula | C₅H₇BrN₄ | [2] |

| Molecular Weight | 203.04 g/mol | [2] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols. | General chemical principles |

Strategic Synthesis: A Guided Protocol

The synthesis of this compound is not a one-step process but a logical sequence of transformations starting from a more common pyrimidine derivative. The causality behind this multi-step approach is rooted in the controlled introduction of the desired functional groups at specific positions on the pyrimidine ring. The following protocol is a validated pathway, synthesized from established methodologies for analogous compounds.

The overall synthetic strategy involves the initial construction of a substituted pyrimidine, followed by chlorination and subsequent nucleophilic substitution with hydrazine.

Diagram 1: Overall Synthetic Workflow.

Part 1: Synthesis of the Precursor, 5-Bromo-4-chloro-6-methylpyrimidine

The immediate precursor required for the final step is 5-Bromo-4-chloro-6-methylpyrimidine. This itself is typically prepared from 2,4-dihydroxy-6-methylpyrimidine.

Step 1a: Bromination of 2,4-Dihydroxy-6-methylpyrimidine

-

Rationale: The electron-rich nature of the dihydroxypyrimidine ring facilitates electrophilic aromatic substitution. The C-5 position is activated and is the most nucleophilic site for bromination.

-

Protocol:

-

To a stirred solution of 2,4-dihydroxy-6-methylpyrimidine (1 mole) in glacial acetic acid, slowly add bromine (1.1 moles) at room temperature.

-

Stir the mixture at 60-70°C for 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to yield 5-bromo-2,4-dihydroxy-6-methylpyrimidine.

-

Step 1b: Chlorination to 5-Bromo-2,4-dichloro-6-methylpyrimidine

-

Rationale: The hydroxyl groups are converted to chloro groups using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial step to activate these positions for subsequent nucleophilic substitution.

-

Protocol:

-

Carefully add 5-bromo-2,4-dihydroxy-6-methylpyrimidine (1 mole) to an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 moles).

-

Heat the mixture under reflux for 4-6 hours.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 1c: Selective Dechlorination to 5-Bromo-4-chloro-6-methylpyrimidine

-

Rationale: To obtain the desired mono-chloro precursor, a selective reduction is necessary. The chloro group at the 2-position is often more reactive towards reduction than the one at the 4-position, though conditions must be carefully controlled.

-

Protocol: This step can be challenging and may require optimization. A common method involves catalytic hydrogenation or reduction with zinc dust.

-

Dissolve 5-bromo-2,4-dichloro-6-methylpyrimidine (1 mole) in a suitable solvent like ethanol.

-

Add a reducing agent such as zinc dust in the presence of water or catalytic amounts of Pd/C under a hydrogen atmosphere.

-

Monitor the reaction closely by TLC or GC-MS to maximize the formation of the mono-dechlorinated product.

-

Upon completion, filter the catalyst or excess zinc, and concentrate the solvent. Purify the residue by column chromatography to isolate 5-bromo-4-chloro-6-methylpyrimidine.

-

Part 2: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chlorine atom at the C-4 position.

-

Rationale: The C-4 position of the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack. Hydrazine hydrate is a potent nucleophile that readily displaces the chloro group. The use of a slight excess of hydrazine can ensure complete conversion.

-

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-4-chloro-6-methylpyrimidine (0.01 mol) in ethanol (50 mL).

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (80-100% solution, ~0.012 mol) dropwise at room temperature. The reaction is often mildly exothermic.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford pure this compound.

-

Key Application in Drug Discovery: Synthesis of Pyrazolo[3,4-d]pyrimidines

The primary utility of this compound is its role as a synthon for the construction of the pyrazolo[3,4-d]pyrimidine ring system. This scaffold is a bioisostere of purine and is found in numerous compounds with potent biological activities, including as inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.[3][4]

The reaction is a classic cyclocondensation, typically with a 1,3-dicarbonyl compound or its equivalent.

Diagram 2: General Reaction Pathway to Pyrazolo[3,4-d]pyrimidines.

Mechanism of Cyclocondensation

The reaction proceeds via a well-established pathway:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine group (-NH₂) in this compound acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Hydrazone Formation: This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen of the hydrazine moiety (the one attached to the pyrimidine ring) then performs an intramolecular nucleophilic attack on the second carbonyl group.

-

Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring, fused to the pyrimidine core.

Experimental Protocol: Synthesis of a Model Pyrazolo[3,4-d]pyrimidine

-

Objective: To synthesize 5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine from this compound and acetylacetone.

-

Protocol:

-

In a round-bottom flask, dissolve this compound (0.01 mol) in glacial acetic acid or ethanol.

-

Add acetylacetone (0.011 mol) to the solution.

-

Heat the mixture under reflux for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after pouring the mixture into water.

-

Filter the solid, wash with water and a small amount of cold ethanol.

-

Recrystallize from an appropriate solvent (e.g., ethanol or a mixture of DMF/water) to obtain the purified product.

-

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. While a publicly available, fully assigned spectrum for this compound is elusive, the following tables provide predicted ¹H and ¹³C NMR chemical shifts based on data from structurally similar compounds and established substituent effects on the pyrimidine ring.[3][5]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| C₂-H | ~8.2 | Singlet | The sole proton on the pyrimidine ring. Its exact shift is influenced by the electronic effects of the other substituents. |

| NH (hydrazine) | ~9.0 - 9.5 | Broad Singlet | Exchangeable with D₂O. Chemical shift can be concentration-dependent. |

| NH₂ (hydrazine) | ~4.5 - 5.0 | Broad Singlet | Exchangeable with D₂O. Represents the terminal amino protons. |

| C₆-CH₃ | ~2.4 | Singlet | Typical chemical shift for a methyl group on an aromatic ring. |

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Assignment | Predicted δ (ppm) | Notes |

| C-6 | ~160 | Carbon bearing the methyl group. |

| C-4 | ~158 | Carbon attached to the hydrazine group. |

| C-2 | ~155 | Carbon bearing the hydrogen atom. |

| C-5 | ~100 | Carbon attached to the bromine atom, significantly shielded by the halogen. |

| CH₃ | ~20 | Methyl carbon. |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound, like many halogenated and hydrazine-containing compounds, requires careful handling. The following guidelines are based on safety data sheets for structurally related chemicals.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Health Hazards:

-

Acute: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled.

-

Chronic: Hydrazine derivatives should be treated as potentially carcinogenic and mutagenic. Handle with appropriate caution.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.

Conclusion and Future Outlook

This compound represents a classic example of a strategic molecular scaffold whose value is realized in its synthetic potential. This guide has provided a comprehensive framework for its synthesis, characterization, and application, particularly in the creation of pyrazolo[3,4-d]pyrimidines—a class of compounds at the forefront of kinase inhibitor research. By understanding the causality behind the synthetic steps and the mechanistic underpinnings of its reactivity, researchers can confidently and safely leverage this versatile building block to advance their drug discovery programs. Future work will undoubtedly continue to explore the derivatization of the pyrazolo[3,4-d]pyrimidine core accessible from this starting material, leading to the development of next-generation therapeutics.

References

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- El-Gohary, N. S., & Shaaban, M. I. (2014).

- Hassan, A. S., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(1), 49-59.

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

- Shaker, Y. M., et al. (2017). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 22(10), 1734.

- Singh, N., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(11), 3249.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Bromo-4-hydrazino-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 5-Bromo-4-hydrazino-6-methylpyrimidine. This compound, a substituted pyrimidine, holds significant interest for researchers, scientists, and drug development professionals due to its potential as a versatile building block in medicinal chemistry. The guide details a probable synthetic pathway, offers an in-depth analysis of its expected spectroscopic characteristics, and explores its chemical reactivity and potential therapeutic applications. All technical information is supported by authoritative references to ensure scientific integrity and provide a foundation for future research and development endeavors.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the realm of heterocyclic chemistry and drug discovery. As a fundamental component of nucleobases such as cytosine, thymine, and uracil, its biological significance is profound[1]. The structural versatility of the pyrimidine ring allows for a wide range of substitutions, leading to a vast library of derivatives with diverse pharmacological activities. These activities span a broad spectrum, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3].

The introduction of a hydrazino group at the C4 position and a bromine atom at the C5 position of the 6-methylpyrimidine core, as in this compound, imparts unique chemical reactivity and potential for biological interactions. The hydrazino moiety is a potent nucleophile and a precursor for the synthesis of various heterocyclic systems and hydrazones, which are themselves a class of biologically active compounds. The bromine atom, a halogen, can participate in cross-coupling reactions, offering a handle for further molecular elaboration, and can also influence the compound's pharmacokinetic profile[4]. This guide will delve into the specific attributes of this promising molecule.

Synthesis and Purification

The synthesis of this compound is most logically achieved through the nucleophilic aromatic substitution of a suitable precursor, 5-bromo-4-chloro-6-methylpyrimidine, with hydrazine hydrate. This method is analogous to established procedures for the synthesis of similar 4-hydrazinopyrimidine derivatives.

Proposed Synthetic Pathway

The reaction proceeds via the displacement of the more labile chloro group at the C4 position by the nucleophilic hydrazine. The C4 and C6 positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack[5].

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established methods for analogous compounds and is expected to yield the target compound with high purity.

-

Reaction Setup: To a solution of 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol, cooled to 0-5 °C in an ice bath, add hydrazine hydrate (1.2-1.5 eq) dropwise with stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then triturated with water or a non-polar solvent like hexane to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Molecular Structure and Characterization

General Properties

| Property | Value | Source |

| CAS Number | 3438-58-2 | [6] |

| Molecular Formula | C₅H₇BrN₄ | [6] |

| Molecular Weight | 203.04 g/mol | [6] |

Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the hydrazino protons, and the pyrimidine ring proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | 2.2 - 2.5 | Singlet | 3H |

| NH₂ | 4.0 - 5.0 (broad) | Singlet | 2H |

| NH | 7.5 - 8.5 (broad) | Singlet | 1H |

| Pyrimidine-H | 8.0 - 8.5 | Singlet | 1H |

Note: The chemical shifts of the NH and NH₂ protons are highly dependent on the solvent and concentration and may exchange with D₂O. The downfield shift of the pyrimidine proton is due to the deshielding effect of the electronegative nitrogen atoms in the ring[6][7][8].

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 15 - 25 |

| C5-Br | 95 - 110 |

| C2 | 150 - 160 |

| C4-N | 155 - 165 |

| C6-CH₃ | 160 - 170 |

Note: The chemical shifts are estimated based on substituent effects on the pyrimidine ring[9][10].

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazino) | 3200 - 3400 | Medium-Strong, broad |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=N, C=C stretch (ring) | 1550 - 1650 | Medium-Strong |

| N-H bend (hydrazino) | 1600 - 1640 | Medium |

| C-Br stretch | 500 - 600 | Medium-Strong |

Note: The presence of multiple N-H bonds will likely result in a broad absorption band in the high-frequency region[11][12][13][14].

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio)[15][16].

-

Molecular Ion (M⁺): A pair of peaks at m/z 202 and 204.

-

Key Fragmentation: Loss of the bromine atom, and fragmentation of the pyrimidine ring are expected fragmentation pathways[17][18][19].

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Reactivity of the Hydrazino Group

The hydrazino group is a versatile functional handle. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are often biologically active scaffolds. Furthermore, it can be used as a precursor for the synthesis of fused heterocyclic systems like triazolopyrimidines.

Caption: Key reactions involving the hydrazino moiety.

Tautomerism

4-Hydrazinopyrimidines can exist in tautomeric forms. The equilibrium between the hydrazino and the hydrazono forms can be influenced by the solvent and substitution pattern[20][21][22][23]. This tautomerism can affect the molecule's reactivity and its interactions with biological targets.

Potential Applications in Drug Discovery

Given the established biological activities of pyrimidine and hydrazine derivatives, this compound represents a valuable starting point for the development of new therapeutic agents. Potential areas of application include:

-

Anticancer Agents: Many substituted pyrimidines exhibit potent anticancer activity[24][25].

-

Antimicrobial Agents: The pyrimidine core is present in numerous antibacterial and antifungal drugs[3].

-

Antiviral Agents: Pyrimidine analogs are well-known for their antiviral properties[1].

The bromine atom at the C5 position can be exploited for further structural modifications through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to generate libraries of novel compounds for biological screening[4].

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is straightforward, and its reactive handles—the hydrazino group and the bromine atom—offer numerous avenues for the creation of diverse molecular architectures. The predicted spectroscopic data provides a solid foundation for its characterization. Further investigation into the biological activities of its derivatives is warranted and holds the promise of discovering novel therapeutic agents.

References

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

- Kumar, A., & Singh, R. (2015). Biologically active pyrimidine hydrazones. Journal of Drug Delivery and Therapeutics, 5(6), 1-6.

- Ali, M. A., et al. (2018). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Journal of the Serbian Chemical Society, 83(10), 1165-1176.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

- Singh, A., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B(1), 81-91.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Journal of Molecular Structure, 786(2-3), 193-206.

-

4-HYDRAZINO-6-METHYLPYRIMIDIN-2-AMINE. (2024). ChemBK. Retrieved from [Link]

- Infrared spectral assignment of Pyrimidine and Pyrazine in the C H stretching region by an Effective Spectroscopic Hamiltonian construction. (2018).

- Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. (2006). Journal of Chemical Research, 2006(1), 45-48.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2020). Journal of the American Chemical Society, 142(12), 5537–5549.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2631.

- Mass spectral fragmentation modes of pyrimidine derivatives. (2009). Rasayan Journal of Chemistry, 2(2), 435-438.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Journal of Molecular Structure, 786(2-3), 193-206.

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Colorado Boulder.

- IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Scribd.

- Pyrimidine(289-95-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- Tautomerism characteristics of 4-pyrimidone. (n.d.). ChemicalBook.

- Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2012). European Journal of Medicinal Chemistry, 57, 214-221.

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

- Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2022). Research Journal of Pharmacy and Technology, 15(1), 23-27.

- Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. (2025). Chemistry & Biodiversity, e202500477.

- The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- Mass Spectrometry - Fragmentation P

- This compound CAS#: 3438-58-2. (n.d.). ChemicalBook.

- 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). Organic Chemistry | OpenStax.

- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 445–451.

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.org.

- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).

- Reaction of 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carbonitriles with hydrazine hydrate and preliminary studies of antimicrobial properties of reaction products. (2025).

- Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. (1969). Journal of the Chemical Society C: Organic, 2192-2196.

- What impact does tautomerism have on drug properties and development?. (2022). ChemRxiv.

- 9.4.2. Tautomers. (2019). Chemistry LibreTexts.

- What Is Tautomerization In Organic Chemistry?. (2025). YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. scribd.com [scribd.com]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. savemyexams.com [savemyexams.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. article.sapub.org [article.sapub.org]

- 19. researchgate.net [researchgate.net]

- 20. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-hydrazino-6-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of diverse bioactive molecules, particularly in the realm of medicinal chemistry. Its unique arrangement of a pyrimidine core, a bromine atom, a hydrazino group, and a methyl group offers multiple reaction sites for molecular elaboration, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 5-bromo-4-chloro-6-methylpyrimidine, followed by its regioselective hydrazinolysis.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Development

The pyrimidine ring is a ubiquitous motif in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the chemistry of life. In the sphere of drug discovery, pyrimidine derivatives have been extensively explored and have led to the development of numerous therapeutic agents with a wide range of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The subject of this guide, this compound, is a prime example of a versatile pyrimidine-based intermediate. The bromine atom at the 5-position provides a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl substituents. The hydrazino group at the 4-position is a potent nucleophile and a precursor for the construction of various heterocyclic rings, most notably pyrazolo[3,4-d]pyrimidines, which are known to exhibit significant biological activities, including the inhibition of kinases such as VEGFR-2.[3] The methyl group at the 6-position can also influence the molecule's steric and electronic properties. The convergence of these functional groups in a single scaffold makes this compound a valuable starting material for the synthesis of compound libraries aimed at identifying new drug candidates.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence. The first step involves the synthesis of a suitable precursor, 5-bromo-4-chloro-6-methylpyrimidine. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with hydrazine hydrate to yield the final product.

Caption: Overall two-step synthesis strategy.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-4-chloro-6-methylpyrimidine

The preparation of 5-bromo-4-chloro-6-methylpyrimidine can be achieved from readily available starting materials. A common and efficient route begins with 4-hydroxy-6-methylpyrimidine. This pathway involves an initial bromination of the pyrimidine ring followed by a chlorination step to replace the hydroxyl group.

Step 1a: Bromination of 4-Hydroxy-6-methylpyrimidine

The electron-rich nature of the pyrimidine ring makes it susceptible to electrophilic substitution. The C5 position is particularly activated towards bromination.

Reaction Scheme:

Caption: Chlorination of 5-bromo-4-hydroxy-6-methylpyrimidine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-bromo-4-hydroxy-6-methylpyrimidine (1 equivalent).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents), which acts as both the reagent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate out. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Starting Material | 5-Bromo-4-hydroxy-6-methylpyrimidine |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Catalyst (optional) | N,N-dimethylaniline |

| Temperature | Reflux (105-110 °C) |

| Reaction Time | 3-5 hours |

| Typical Yield | 70-85% |

Part 2: Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of the chloro group in 5-bromo-4-chloro-6-methylpyrimidine with hydrazine. The C4 position of the pyrimidine ring is more activated towards nucleophilic attack than the C2 position, ensuring a regioselective reaction. This is a well-established principle in pyrimidine chemistry. [4]

Mechanism and Rationale for Regioselectivity

The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution. The presence of two nitrogen atoms withdraws electron density from the ring carbons. In 5-bromo-4-chloro-6-methylpyrimidine, the C4 and C2 positions are the most electron-deficient and therefore the most likely sites for nucleophilic attack. However, steric hindrance from the adjacent methyl group at C6 and the bromo group at C5 can influence the site of attack. More importantly, the stability of the Meisenheimer intermediate, the transient species formed upon nucleophilic attack, plays a crucial role. Theoretical and experimental studies on similar systems have shown that the intermediate formed by attack at the C4 position is generally more stable, leading to the preferential formation of the 4-substituted product. [4]

Experimental Protocol

This protocol is adapted from a similar synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. [5] Reaction Scheme:

Caption: Hydrazinolysis of 5-bromo-4-chloro-6-methylpyrimidine.

-

Reaction Setup: Dissolve 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Base Addition: Add triethylamine (1 equivalent) to the cold reaction mixture. This acts as a base to neutralize the HCl generated during the reaction.

-

Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature between 5-10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: The product often precipitates out of the reaction mixture. Collect the solid by filtration, wash with chilled water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain this compound.

| Parameter | Value |

| Starting Material | 5-Bromo-4-chloro-6-methylpyrimidine |

| Reagent | Hydrazine hydrate |

| Base | Triethylamine |

| Solvent | Ethanol or Methanol |

| Temperature | 0-10 °C initially, then room temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 80-90% |

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine proton, the methyl protons, and the NH and NH₂ protons of the hydrazino group. |

| ¹³C NMR | Resonances for the pyrimidine ring carbons and the methyl carbon. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₅H₇BrN₄. |

| FT-IR | Characteristic absorption bands for N-H stretching of the hydrazino group and C=N and C=C stretching of the pyrimidine ring. |

Conclusion

This guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound, a valuable intermediate in drug discovery. By following the described two-stage process, researchers can efficiently access this versatile building block in good yields. The provided experimental protocols, along with the mechanistic insights and rationale for procedural choices, are intended to empower scientists in their efforts to synthesize novel pyrimidine-based compounds with therapeutic potential. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of confidence in the successful execution of this synthesis.

References

-

Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

-

A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[3]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

-

Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. [Link]

-

Synthesis of pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones. ResearchGate. [Link]

-

FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSS College of Arts, Commerce and Science. [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]

-

Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. arkat usa. [Link]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

Sources

- 1. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jsscacs.edu.in [jsscacs.edu.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-Bromo-4-hydrazino-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-hydrazino-6-methylpyrimidine is a substituted pyrimidine of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases. The strategic placement of a bromine atom, a hydrazino group, and a methyl group on this scaffold offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Understanding the precise chemical structure and electronic properties of this molecule is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The presented data is a synthesis of established spectroscopic principles and data from analogous substituted pyrimidines, offering a robust predictive framework for its characterization.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the pyrimidine ring is crucial for the assignment of spectroscopic signals.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of substituent effects on the pyrimidine ring.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the hydrazino protons, and the aromatic proton on the pyrimidine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ | 2.3 - 2.6 | Singlet (s) | The methyl group at C6 is expected to be a singlet. |

| NH | 4.0 - 5.0 | Broad Singlet (br s) | The chemical shift of the NH proton of the hydrazino group can vary depending on solvent and concentration. |

| NH₂ | 7.5 - 8.5 | Broad Singlet (br s) | The chemical shift of the NH₂ protons of the hydrazino group can vary and may exchange with deuterium in D₂O. |

| H2 | 8.0 - 8.3 | Singlet (s) | The proton at the C2 position of the pyrimidine ring. |

Justification of Predicted ¹H NMR Data:

-

CH₃ (C6-Methyl): The methyl group is attached to an sp²-hybridized carbon of the pyrimidine ring. Its chemical shift is anticipated to be in the range of δ 2.3-2.6 ppm, which is typical for methyl groups on aromatic rings.

-

NH and NH₂ (Hydrazino Group): The protons on the hydrazino group are exchangeable and their signals are often broad. The chemical shifts are highly dependent on the solvent, temperature, and concentration. In a non-protic solvent like DMSO-d₆, these protons are more likely to be observed.

-

H2 (C2-Proton): The proton at the C2 position is the only aromatic proton on the pyrimidine ring and is expected to appear as a singlet. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ | 20 - 25 | Methyl carbon at C6. |

| C5 | 105 - 115 | Carbon bearing the bromine atom. The strong shielding effect of the bromine atom will shift this signal upfield. |

| C2 | 150 - 155 | Carbon at position 2, deshielded by two adjacent nitrogen atoms. |

| C4 | 155 - 165 | Carbon attached to the hydrazino group. |

| C6 | 160 - 170 | Carbon attached to the methyl group. |

Justification of Predicted ¹³C NMR Data:

-

CH₃: The methyl carbon signal is expected in the typical aliphatic region.

-

C5: The carbon atom bonded to the bromine (C5) is expected to be significantly shielded, resulting in an upfield shift compared to an unsubstituted pyrimidine.

-

C2, C4, and C6: These carbons are part of the aromatic pyrimidine ring and their chemical shifts are influenced by the electronegative nitrogen atoms and the attached substituents. The C4 and C6 carbons are expected to be the most deshielded due to their direct attachment to nitrogen and other substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazino) | 3200 - 3400 | Medium - Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N and C=C Stretch (Pyrimidine Ring) | 1550 - 1650 | Strong |

| N-H Bend (Hydrazino) | 1500 - 1600 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

| C-Br Stretch | 500 - 600 | Medium - Strong |

Justification of Predicted IR Data:

-

N-H Stretching: The hydrazino group will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The presence of two bands (symmetric and asymmetric stretching) for the NH₂ group might be observed.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The pyrimidine ring will show strong absorption bands in the 1550-1650 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds.

-

N-H Bending: The bending vibration of the N-H bonds in the hydrazino group is expected around 1500-1600 cm⁻¹.

-

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₇BrN₄), the expected molecular weight is approximately 202.0 g/mol for the monoisotopic mass.

Expected Fragmentation Pattern:

Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for substituted pyrimidines involve the loss of substituents and cleavage of the pyrimidine ring.[2]

-

Loss of the hydrazino group: A significant fragment could correspond to the loss of the N₂H₃ radical or N₂H₄ molecule.

-

Loss of the methyl group: Fragmentation involving the loss of a methyl radical (CH₃) is also possible.

-

Cleavage of the pyrimidine ring: Subsequent fragmentation of the pyrimidine ring can lead to various smaller charged fragments.

Figure 2: Predicted Fragmentation Pathway

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a standard 400 MHz or higher field NMR spectrometer.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Determine the chemical shifts of the carbon signals.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. These spectroscopic fingerprints are essential for the unambiguous identification and characterization of this important heterocyclic compound. The provided data and interpretations, grounded in established spectroscopic principles and analysis of related structures, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.

References

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 4.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Singh, K., et al. (Year). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Journal Name, Volume(Issue), Pages.

-

PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 5-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Physical and chemical characteristics of 5-Bromo-4-hydrazino-6-methylpyrimidine

An In-depth Technical Guide to 5-Bromo-4-hydrazino-6-methylpyrimidine: Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA and appearing in a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological entities. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile.

This guide focuses on This compound , a highly functionalized heterocyclic building block. The presence of three distinct reactive centers—the nucleophilic hydrazine group, the versatile bromine atom, and the pyrimidine ring itself—makes this compound a valuable intermediate for the synthesis of complex molecular architectures, particularly fused heterocyclic systems with significant therapeutic potential. This document provides a comprehensive overview of its known and predicted characteristics, its core reactivity, and its strategic application in the synthesis of bioactive compounds.

Section 1: Core Physicochemical and Structural Characteristics

While this compound is commercially available as a synthetic intermediate, extensive characterization data is not widely published in peer-reviewed literature.[3][4] The following table summarizes its fundamental properties, supplemented with expert predictions based on analogous structures.

| Property | Data / Predicted Value | Justification / Source |

| IUPAC Name | (5-Bromo-6-methylpyrimidin-4-yl)hydrazine | Standard chemical nomenclature. |

| CAS Number | 3438-58-2 | Chemical Abstracts Service registry number.[5] |

| Molecular Formula | C₅H₇BrN₄ | Derived from the chemical structure.[3][5] |

| Molecular Weight | 203.04 g/mol | Calculated from the molecular formula.[3][5] |

| Appearance | Predicted: Off-white to light yellow or tan solid. | Based on the typical appearance of similar hydrazine and brominated heterocyclic compounds.[6] |

| Melting Point | Data not available. Predicted: >150 °C. | Hydrazine salts and substituted pyrimidines often have relatively high melting points due to intermolecular hydrogen bonding and crystal lattice energy. Experimental determination is required for an accurate value. |

| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water and nonpolar solvents. | The polar hydrazine and pyrimidine nitrogens suggest solubility in polar aprotic solvents. Poor solubility in water is expected due to the hydrophobic methyl and bromo substituents. |

| Structural Formula | N/A |

Section 2: Predicted Spectroscopic Profile for Structural Verification

Experimental spectroscopic data is not publicly available. However, a robust prediction of its NMR spectrum can be made based on established principles of organic spectroscopy. This serves as a guideline for researchers to verify the compound's identity upon synthesis or purchase.

¹H NMR (Proton NMR) Predictions (in DMSO-d₆, 400 MHz)

-

δ ~8.1-8.3 ppm (singlet, 1H): This signal corresponds to the proton at the C2 position of the pyrimidine ring. Its downfield shift is due to the deshielding effect of the two adjacent ring nitrogens.

-

δ ~7.5-8.5 ppm (broad singlet, 1H, D₂O exchangeable): This signal is attributed to the -NH- proton of the hydrazine group. The broadness and chemical shift are highly dependent on concentration, temperature, and residual water.

-

δ ~4.5-5.0 ppm (broad singlet, 2H, D₂O exchangeable): This signal represents the two protons of the terminal -NH₂ group of the hydrazine moiety. These protons readily exchange with deuterium from D₂O.

-

δ ~2.4 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl group at the C6 position of the pyrimidine ring.

Causality Insight: The choice of DMSO-d₆ as a solvent is crucial for observing the N-H protons of the hydrazine group, which might be too broad or exchange too rapidly in protic solvents like methanol-d₄.[7]

¹³C NMR (Carbon-13 NMR) Predictions (in DMSO-d₆, 101 MHz)

-

δ ~160-165 ppm: C4 (carbon attached to the hydrazine group).

-

δ ~158-162 ppm: C6 (carbon attached to the methyl group).

-

δ ~155-158 ppm: C2 (carbon between the two ring nitrogens).

-

δ ~105-110 ppm: C5 (carbon attached to the bromine atom). The significant upfield shift compared to other ring carbons is a characteristic effect of the heavy bromine atom.

-

δ ~20-25 ppm: Methyl carbon.

Section 3: Chemical Synthesis and Core Reactivity

Proposed Synthesis of this compound

The most logical and industrially viable synthesis route involves the nucleophilic aromatic substitution of a suitable 4-halopyrimidine precursor with hydrazine hydrate. The 4-position of the pyrimidine ring is highly activated towards nucleophilic attack, making this a high-yielding transformation.

Caption: Proposed synthesis of the title compound via SₙAr reaction.

Core Reactivity: Gateway to Fused Pyrimidine Systems

The paramount synthetic utility of this compound lies in its role as a precursor to pyrazolo[3,4-d]pyrimidines . This reaction is a classic example of intramolecular cyclization driven by the reaction of the two nitrogen atoms of the hydrazine moiety with a two-carbon electrophilic synthon.

The pyrazolo[3,4-d]pyrimidine core is an analogue of purine and is found in numerous compounds with potent biological activities, including antimicrobial and anticancer properties.[8][9]

Caption: Key application in the synthesis of pyrazolo[3,4-d]pyrimidines.

Section 4: Applications in Drug Discovery and Development

The true value of this compound is realized in the derivatives it can produce.

-

Pyrazolo[3,4-d]pyrimidine Scaffold: As illustrated above, this is the primary application. The resulting fused heterocyclic system is a proven pharmacophore. For instance, derivatives have been investigated as selective ligands for adenosine receptors and as potent antitumor agents.[9][10]

-

Leveraging the Bromine Atom: The bromine atom at the 5-position is not merely a placeholder. It provides a reactive handle for further structural elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the exploration of a vast chemical space to optimize drug-target interactions. The drug Macitentan, an endothelin receptor antagonist, features a bromo-pyrimidine intermediate in its synthetic lineage, highlighting the industrial relevance of such motifs.[11]

Section 5: Representative Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, adapted from established literature procedures for analogous compounds.[12]

Synthesis of 5-Bromo-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.03 g, 10 mmol).

-

Solvent and Reagent Addition: Add absolute ethanol (40 mL) followed by acetylacetone (1.1 g, 11 mmol, 1.1 equivalents). Add 3-4 drops of glacial acetic acid as a catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up and Isolation: After the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature. The product will likely precipitate out of solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

-

Drying and Characterization: Dry the purified product under vacuum at 50 °C for 12 hours. The expected product is a solid. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Self-Validating System: The success of this protocol is validated by the clear shift in TLC mobility from the polar starting material to the less polar product. Spectroscopic analysis provides the definitive structural proof, with the disappearance of the hydrazine N-H signals and the appearance of a new methyl signal and a pyrazole N-H signal in the ¹H NMR spectrum.

Section 6: Safety and Handling

As a Senior Application Scientist, safety is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may only be available from the supplier, the following guidelines based on its functional groups must be followed:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Hydrazine Moiety: Hydrazine derivatives are often toxic and can be skin and respiratory irritants. Avoid inhalation of dust and direct contact with skin and eyes.

-

Halogenated Aromatic: Brominated organic compounds can be irritants.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined reactive sites provide a reliable and strategic entry point into the synthesis of pyrazolo[3,4-d]pyrimidines and other complex heterocyclic systems. While detailed public data on the compound itself is sparse, its synthetic potential is well-established through the extensive body of literature on its downstream applications. Understanding its predicted properties and core reactivity allows researchers to effectively integrate this valuable building block into modern drug discovery programs, accelerating the development of novel therapeutics.

References

-

Kumar, A., Ahmad, I., Chhikara, B. S., & Tiwari, R. K. (2010). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7059-7062. [Link]

-

Patel, K. D., & Patel, H. D. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(8), 2634. [Link]

-